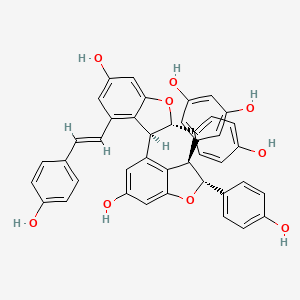

cis-Miyabenol C

Description

Propriétés

IUPAC Name |

5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFYYCKIHVEWHX-YOBICRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109605-83-6 | |

| Record name | Miyabenol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109605-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miyabenol C, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIYABENOL C, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of cis-Miyabenol C: A Technical Guide

Introduction

Cis-Miyabenol C is a resveratrol (B1683913) trimer, a type of oligostilbenoid, which has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, with a focus on quantitative data and detailed experimental protocols for its extraction and isolation. This document is intended for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound has been identified in plants from the Vitaceae family. The primary documented sources are:

-

Vitis vinifera (Grape): Specifically found in the canes (woody stems) of the grapevine. Grape canes are a significant byproduct of viticulture and represent a readily available source of various stilbenoids.

Quantitative Data

The concentration of Miyabenol C has been quantified in extracts from Vitis vinifera canes. It is important to note that this data pertains to Miyabenol C, which may include a mixture of its isomers.

| Plant Source | Plant Part | Compound | Concentration (% of Stilbenoid Extract) | Reference |

| Vitis vinifera | Canes | Miyabenol C | 2.0% | [1] |

Experimental Protocols: Extraction and Isolation from Vitis vinifera Canes

The following is a composite experimental protocol for the extraction and isolation of stilbenoids, including this compound, from Vitis vinifera canes, based on established methodologies.

Sample Preparation

-

Harvesting: Collect Vitis vinifera canes during the dormant season (winter pruning).

-

Drying: Air-dry the canes at room temperature or in a ventilated oven at a temperature not exceeding 40°C to prevent degradation of phenolic compounds.

-

Grinding: Once dried, grind the canes into a fine powder using a laboratory mill. A particle size of less than 0.5 mm is recommended to increase the surface area for extraction.

Extraction

Several methods can be employed for the extraction of stilbenoids. Accelerated Solvent Extraction (ASE) is presented here as an efficient method.

-

Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 80% ethanol) is a common and effective solvent system for stilbenoid extraction.

-

Accelerated Solvent Extraction (ASE):

-

Pack an ASE cell with the powdered grape cane material.

-

Set the extraction parameters:

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 10 minutes per cycle

-

Number of Cycles: 3

-

-

Collect the extract and combine the extracts from all cycles.

-

-

Solvent Evaporation: Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Fractionation and Purification

The crude extract can be further purified using liquid-liquid partitioning and chromatographic techniques.

-

Liquid-Liquid Partitioning:

-

Dissolve the dried crude extract in a mixture of water and methanol.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Stilbenoids are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate with increasing polarity, to separate different classes of compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing oligostilbenes using preparative HPLC with a C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with a small amount of formic acid (e.g., 0.1%).

-

Monitor the elution at a wavelength of 320 nm.

-

Collect the fractions corresponding to the peak of this compound based on retention time comparison with a standard, if available, or by subsequent structural analysis.

-

Compound Identification

The isolated compound can be identified and characterized using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.

Conclusion

Vitis vinifera canes are a well-documented and quantifiable source of Miyabenol C, including its cis-isomer. Ampelopsis brevipedunculata roots are also a known source, although quantitative data is limited. The provided experimental protocols offer a comprehensive guide for the extraction and isolation of this compound for further research and development. Future studies are needed to explore the full quantitative potential of these natural sources and to understand the specific biological signaling pathways affected by this compound.

References

The Discovery and Isolation of cis-Miyabenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer, has garnered significant scientific interest due to its potential therapeutic properties, notably its activity as a protein kinase C and β-secretase inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details comprehensive experimental protocols for its extraction from natural sources, advanced purification techniques, and methods for evaluating its biological activity. All pertinent quantitative data, including spectroscopic information for structural elucidation, are presented in structured tables to facilitate research and development applications.

Introduction

Stilbenoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities. Among these, resveratrol has been extensively studied for its antioxidant, anti-inflammatory, and cardioprotective effects. This compound is a more complex stilbenoid, specifically a trimer of resveratrol. It has been identified in several plant species, including grapes (Vitis vinifera), fennel (Foeniculum vulgare), and Caragana sinica.[1] The intricate structure of this compound contributes to its unique bioactivities, making it a compound of interest for drug discovery, particularly in the context of neurodegenerative diseases like Alzheimer's. Miyabenol C has been shown to inhibit β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, without altering the protein level of BACE1.

Discovery and Natural Sources

This compound was first identified as a natural product isolated from Foeniculum vulgare (fennel).[1] Subsequent research has led to its discovery in other plant sources, most notably in the stems and leaves of the small-leaf grape (Vitis thunbergii var. taiwaniana) and the canes of the common grapevine (Vitis vinifera).[2] Its presence in these widely available botanical materials makes them viable sources for extraction and further investigation. Additionally, a glucoside of this compound, known as Foeniculoside I, has been isolated, which can be hydrolyzed to yield this compound.[1]

Experimental Protocols

Isolation of Miyabenol C from Vitis thunbergii var. taiwaniana

The following protocol details a comprehensive method for the isolation of Miyabenol C, from which this compound can be separated.

3.1.1. Extraction

-

Plant Material Preparation: Dry the stems and leaves of Vitis thunbergii var. taiwaniana.

-

Solvent Extraction: Boil and reflux 5.5 kg of the dried plant material with 60% aqueous ethanol (B145695) solution (10 L, twice) for 2.5 hours.

-

Concentration: Filter the extracted solution and concentrate it in vacuo to yield the crude extract (approximately 230.3 g).

3.1.2. Chromatographic Purification

-

Initial Fractionation (Diaion HP-20):

-

Column: Diaion HP-20 resin.

-

Mobile Phase: Stepwise gradient of ethanol in water.

-

Procedure: Apply the crude extract to the column and elute with increasing concentrations of ethanol. Fraction B, eluted with 60% EtOH-H₂O, contains the target compounds.

-

-

Silica Gel Chromatography (Fraction B):

-

Column: Silica gel.

-

Mobile Phase: Stepwise gradient of methanol (B129727) in chloroform (B151607) (CHCl₃-MeOH, from 100:0 to 0:100).

-

Procedure: Chromatograph the 130.0 g of Fraction B to obtain 11 fractions (Fr. 1-11).

-

-

Further Silica Gel Separation (Fr. 5):

-

Column: Silica gel.

-

Mobile Phase: CHCl₃-MeOH gradients (95:5, 9:1, 85:15, 0:100).

-

Procedure: Subject Fr. 5 (5.0 g) to further separation to yield 8 sub-fractions (Fr. 5-1 to Fr. 5-8).

-

-

ODS Column Chromatography (Fr. 5-5):

-

Column: Octadecylsilane (ODS).

-

Mobile Phase: Methanol-water gradients (3:7, 4:6, and 1:1).

-

Procedure: Apply Fr. 5-5 (835 mg) to the ODS column.

-

-

Final Purification (Preparative HPLC):

-

Column: Restek Pinnacle DB C18 (5 µm, 250 x 20 mm).

-

Mobile Phase: 45% aqueous methanol solution.

-

Procedure: Purify the fraction eluted with MeOH-H₂O (4:6) from the ODS column to yield the pure compound (65 mg). The structure is then confirmed by NMR and MS analysis.

-

Purification of this compound Isomers using Centrifugal Partition Chromatography (CPC)

CPC is a highly effective technique for the separation of closely related isomers like those of Miyabenol C from complex extracts of Vitis vinifera canes.

-

Instrumentation: A centrifugal partition chromatograph.

-

Solvent Systems: Adapted solvent systems K and L from the 'Arizona' solvent system range are effective.

-

Procedure: The crude extract from Vitis vinifera is subjected to CPC without the need for a solid support. This technique allows for the purification of stereoisomers such as E-cis-cis-miyabenol C.

In Vitro β-Secretase (BACE1) Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound on β-secretase.

-

Materials:

-

Human neuroblastoma SH-SY5Y cells or mouse neuroblastoma N2a naive cells (N2aWT).

-

Commercial β-secretase activity assay kit (e.g., from Millipore or Sigma).

-

This compound dissolved in DMSO.

-

β-secretase inhibitor II (positive control).

-

DMSO (negative control).

-

-

Cell Culture and Treatment:

-

Culture N2aWT or SH-SY5Y cells to confluency.

-

Treat the cells with 10 µM this compound, 2 µM β-secretase inhibitor II, or DMSO in FBS-free media for 10 hours.

-

-

Enzyme Activity Assay:

-

Lyse the treated cells.

-

Assay the cell lysates for β-secretase activity using the commercial kit according to the manufacturer's instructions.

-

-

Direct BACE1 Inhibition Assay:

-

Incubate indicated amounts of this compound with recombinant BACE1 and its substrate (from a commercial kit) for 2 hours at 37°C.

-

Measure the resulting BACE1 activity.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₂H₃₂O₉ |

| Molar Mass | 680.70 g/mol |

| Class | Stilbenoid (Resveratrol Trimer) |

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through detailed analysis of its NMR and mass spectrometry data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Unit A | ||

| 7a | 91.2 | 5.40 (d, 6.3) |

| 8a | 56.1 | 4.45 (d, 6.3) |

| 9a | 162.5 | - |

| 10a | 96.7 | 6.18 (d, 2.1) |

| 11a | 159.8 | - |

| 12a | 95.9 | 6.25 (d, 2.1) |

| 13a | 131.5 | - |

| 14a | 119.4 | - |

| Unit B | ||

| 7b | 84.1 | 5.85 (d, 5.9) |

| 8b | 54.2 | 4.80 (d, 5.9) |

| 9b | 158.3 | - |

| 10b | 102.5 | 6.20 (d, 2.3) |

| 11b | 159.1 | - |

| 12b | 107.2 | 6.30 (d, 2.3) |

| 13b | 129.8 | - |

| 14b | 120.1 | - |

| Unit C | ||

| 7c | 128.9 | 6.45 (d, 12.3) |

| 8c | 127.8 | 6.35 (d, 12.3) |

| 1' | 135.2 | - |

| 2', 6' | 129.5 | 7.15 (d, 8.5) |

| 3', 5' | 116.0 | 6.70 (d, 8.5) |

| 4' | 158.0 | - |

| 1'' | 136.1 | - |

| 2'', 6'' | 128.8 | 7.05 (d, 8.6) |

| 3'', 5'' | 115.5 | 6.65 (d, 8.6) |

| 4'' | 157.5 | - |

| 1''' | 131.8 | - |

| 2''', 6''' | 128.3 | 6.95 (d, 8.4) |

| 3''', 5''' | 115.2 | 6.60 (d, 8.4) |

| 4''' | 156.8 | - |

Data is based on typical values for stilbenoids and related compounds and should be confirmed with experimental results.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Interpretation |

| ESI-MS (Negative) | [M-H]⁻ | Deprotonated molecule |

| ESI-MS (Positive) | [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

Biological Activity Data

Table 3: Inhibitory Effects of Miyabenol C on β-Secretase Activity

| Cell Line | Treatment | Concentration | % Inhibition of β-Secretase Activity |

| N2aWT | Miyabenol C | 10 µM | Significant Inhibition |

| SH-SY5Y | Miyabenol C | 10 µM | Significant Inhibition |

| N2a695 | Miyabenol C | 1 µM | Dose-dependent reduction in Aβ40/42 |

| N2a695 | Miyabenol C | 10 µM | Dose-dependent reduction in Aβ40/42 |

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of Miyabenol C.

Signaling Pathway Inhibition

Caption: Inhibition of the amyloidogenic pathway by this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of neurodegenerative disorders. The detailed protocols for its isolation and biological evaluation provided in this guide are intended to facilitate further research into its mechanism of action and potential applications. The availability of robust purification methods, such as centrifugal partition chromatography, will be crucial for obtaining the high-purity material needed for preclinical and clinical studies. Future investigations should focus on optimizing the yield of this compound from natural sources, exploring its full pharmacological profile, and developing it as a potential therapeutic agent.

References

The Biosynthesis of cis-Miyabenol C in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cis-Miyabenol C, a complex stilbenoid found in Vitis vinifera (grapevine). This document details the enzymatic pathway, presents quantitative data on relevant compounds, outlines experimental protocols for analysis, and provides visual representations of the key processes.

Introduction

Vitis vinifera is a rich source of a diverse array of stilbenoids, a class of phenolic compounds with well-documented pharmacological properties. Among these, resveratrol (B1683913) is the most studied stilbene (B7821643) monomer, serving as a precursor for a wide range of oligomeric stilbenoids. This compound, a resveratrol trimer, is one such oligomer that has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through viticultural practices, metabolic engineering, or targeted drug development. This guide synthesizes the current knowledge on the formation of this compound in grapevine, providing a technical resource for the scientific community.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Vitis vinifera begins with the general phenylpropanoid pathway, which produces the essential precursor, p-coumaroyl-CoA. This molecule then enters the stilbene-specific branch of the pathway, leading to the formation of resveratrol, the monomeric unit of all stilbenoid oligomers. The subsequent oligomerization of resveratrol is a key step in the formation of more complex structures like this compound.

The pathway can be summarized in two major stages:

-

Resveratrol Biosynthesis: This stage involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme stilbene synthase (STS). This reaction is a branch point from the flavonoid biosynthesis pathway, which utilizes the same precursors but is initiated by chalcone (B49325) synthase (CHS).

-

Oxidative Oligomerization: Following its synthesis, trans-resveratrol can undergo oxidative coupling to form a variety of dimers, trimers, and tetramers. This process is primarily mediated by peroxidases (POX) and laccases. The formation of this compound involves the enzymatic coupling of resveratrol units. The cis configuration of the stilbene backbone can arise from the isomerization of the trans isomer, often induced by UV light, or potentially through enzymatic control during the oligomerization process.

The overall biosynthetic pathway is illustrated in the following diagram:

Quantitative Data

The concentration of stilbenoids in Vitis vinifera is highly variable and depends on factors such as cultivar, tissue type, developmental stage, and environmental stress. The following tables summarize available quantitative data for this compound and its precursors.

Table 1: Concentration of this compound and Related Stilbenoids in Vitis vinifera

| Compound | Tissue | Concentration (mg/kg dry weight) | Reference |

| This compound | Leaves | 50.37 | [1] |

| trans-Resveratrol | Leaves | 137.88 | [1] |

| trans-Resveratrol | Canes | 441 - 7532 | [2] |

| trans-ε-viniferin | Canes | 1218 - 5341 | [2] |

| α-viniferin | Leaves | 71.61 | [1] |

| Ampelopsin H | Leaves | 76.08 |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | V. vinifera (Grape Seeds) | L-Phenylalanine | 0.021 mM | 4.13 mM/min | |

| Phenylalanine Ammonia-Lyase (PAL) | V. vinifera (Berry Skin) | L-Phenylalanine | 0.23 mM | - | |

| Cinnamate-4-Hydroxylase (C4H) | Soybean | trans-Cinnamic acid | 2.74 - 6.44 µM | 0.13 - 56.38 nmol/min/mg | |

| 4-Coumaroyl-CoA Ligase (4CL) | V. vinifera (Cell Culture) | p-Coumaric acid | - | 100% (relative activity) | |

| 4-Coumaroyl-CoA Ligase (4CL) | V. vinifera (Cell Culture) | Caffeic acid | - | 60.4% (relative activity) | |

| 4-Coumaroyl-CoA Ligase (4CL) | V. vinifera (Cell Culture) | Ferulic acid | - | 81.3% (relative activity) | |

| Stilbene Synthase (STS) | Peanut | p-Coumaroyl-CoA | 2 µM | - | |

| Stilbene Synthase (STS) | Peanut | Malonyl-CoA | 10 µM | - | |

| Peroxidase | Horseradish | Resveratrol | - | - |

Note: Kinetic data for some enzymes are from species other than Vitis vinifera and are provided as representative values.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Extraction and Quantification of Stilbenoids

Objective: To extract and quantify this compound and other stilbenoids from Vitis vinifera tissues.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, canes) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue to dryness and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (B129727) (v/v).

-

Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

Re-dissolve the dried extract in 1 mL of 5% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 5% methanol.

-

Load the sample onto the cartridge.

-

Wash with 5 mL of 5% methanol to remove polar impurities.

-

Elute the stilbenoids with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness.

-

-

Quantification by HPLC-DAD/MS:

-

Re-dissolve the final dried extract in a known volume (e.g., 200 µL) of 50% methanol.

-

Filter through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 10 µL) into an HPLC system equipped with a C18 column and a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

-

Use a gradient elution program with mobile phases typically consisting of acidified water (e.g., 0.1% formic acid) and acetonitrile.

-

Monitor the absorbance at wavelengths specific for stilbenoids (e.g., 306 nm for trans-isomers and ~280 nm for cis-isomers).

-

For MS detection, use electrospray ionization (ESI) in negative ion mode. Identify this compound based on its retention time and mass-to-charge ratio (m/z) compared to an authentic standard or literature values.

-

Quantify the concentration using a calibration curve prepared with a purified standard of this compound or a related stilbenoid trimer.

-

Enzyme Activity Assays

Objective: To measure the activity of PAL in crude protein extracts.

Protocol:

-

Protein Extraction:

-

Homogenize 1 g of frozen, powdered plant tissue in 5 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract. Determine the protein concentration using the Bradford assay.

-

-

Enzyme Assay:

-

The reaction mixture (1 mL total volume) contains 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and 50-100 µL of the crude enzyme extract.

-

Incubate the reaction mixture at 40°C for 1 hour.

-

Stop the reaction by adding 100 µL of 6 N HCl.

-

Extract the product, cinnamic acid, with 2 mL of diethyl ether.

-

Evaporate the ether phase to dryness and re-dissolve the residue in 1 mL of 50% methanol.

-

Measure the absorbance at 290 nm.

-

Calculate the amount of cinnamic acid formed using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute under the assay conditions.

-

Objective: To measure the activity of the microsomal enzyme C4H.

Protocol:

-

Microsome Isolation:

-

Homogenize 5 g of frozen, powdered plant tissue in 15 mL of ice-cold extraction buffer (100 mM potassium phosphate (B84403), pH 7.5, 250 mM sucrose, 50 mM ascorbic acid, 20 mM sodium metabisulfite, and 1% (w/v) PVPP).

-

Filter the homogenate through miracloth and centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of resuspension buffer (50 mM potassium phosphate, pH 7.5, 1 mM DTT).

-

-

Enzyme Assay:

-

The reaction mixture (200 µL total volume) contains 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, 1 mM trans-cinnamic acid, and 50-100 µg of microsomal protein.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 6 N HCl and 200 µL of ethyl acetate (B1210297).

-

Vortex and centrifuge to separate the phases.

-

Transfer the ethyl acetate phase to a new tube and evaporate to dryness.

-

Re-dissolve the residue in 50 µL of methanol and analyze by HPLC for the formation of p-coumaric acid.

-

Objective: To measure the activity of 4CL.

Protocol:

-

Protein Extraction: Use the same crude protein extract as for the PAL assay.

-

Enzyme Assay:

-

The reaction mixture (200 µL total volume) contains 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM Coenzyme A, 0.5 mM p-coumaric acid, and 20-50 µL of crude enzyme extract.

-

Incubate at 30°C.

-

Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm in a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M⁻¹cm⁻¹).

-

Objective: To measure the activity of STS.

Protocol:

-

Protein Extraction: Use the same crude protein extract as for the PAL assay.

-

Enzyme Assay:

-

The reaction mixture (100 µL total volume) contains 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA, 200 µM [¹⁴C]-malonyl-CoA (or unlabeled malonyl-CoA for HPLC analysis), and 20-50 µL of crude enzyme extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of acetic acid and 100 µL of ethyl acetate.

-

Vortex and centrifuge.

-

For the radioactive assay, spot the ethyl acetate phase onto a TLC plate and separate the products. Quantify the resveratrol spot using a phosphorimager or by liquid scintillation counting.

-

For the non-radioactive assay, evaporate the ethyl acetate phase, re-dissolve in methanol, and analyze by HPLC for the formation of resveratrol.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the transcript levels of genes encoding the biosynthetic enzymes.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from frozen, powdered plant tissue using a commercial plant RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

RT-qPCR:

-

Design gene-specific primers for the target genes (PAL, C4H, 4CL, STS, POX) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR system.

-

The reaction typically contains cDNA template, forward and reverse primers, and the master mix.

-

Use a thermal cycling program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion

The biosynthesis of this compound in Vitis vinifera is a complex process that involves the coordinated action of multiple enzymes in the phenylpropanoid and stilbene biosynthetic pathways. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on key metabolites and detailed protocols for their analysis. A deeper understanding of the regulation of this pathway, particularly the specific peroxidases involved in the oligomerization of resveratrol to form trimers like this compound, will be crucial for future efforts to enhance the production of this and other bioactive stilbenoids in grapevine. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

References

cis-Miyabenol C molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

cis-Miyabenol C is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) trimer. It is an isomer of Miyabenol C and has been isolated from various plant sources, including grapevines (Vitis vinifera). This complex polyphenol has garnered significant interest within the scientific community for its diverse biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₂O₉ | |

| Molecular Weight | 680.70 g/mol | |

| IUPAC Name | 5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [1] |

| CAS Number | 168037-22-7 | [1] |

Biological Activities and Pharmacological Potential

This compound has demonstrated a range of biological activities, making it a molecule of high interest for therapeutic applications. Key activities include the inhibition of β-secretase, antioxidant effects, hyaluronidase (B3051955) inhibition, and ecdysteroid antagonist activity.

| Biological Activity | Assay | Key Findings |

| β-Secretase (BACE1) Inhibition | In vitro and cell-based assays | Markedly inhibits BACE1 activity, leading to a reduction in amyloid-β (Aβ) peptide production. |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Exhibits antioxidative properties. |

| Hyaluronidase Inhibition | In vitro enzymatic assay | Shows strong hyaluronidase inhibitory effects. |

| Ecdysteroid Antagonist Activity | Drosophila melanogaster BII cell bioassay | Demonstrates antagonist activity at the ecdysteroid receptor. |

Experimental Protocols

β-Secretase (BACE1) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on β-secretase activity, a key enzyme in the pathogenesis of Alzheimer's disease.

1. Cell Culture and Treatment:

-

Human neuroblastoma SH-SY5Y cells and murine neuroblastoma N2a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and grown to approximately 80% confluency.

-

Prior to treatment, the growth medium is replaced with a serum-free medium.

-

This compound, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations. A vehicle control (DMSO) is also included.

-

Cells are incubated with the compound for a specified period (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

-

The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. In Vitro β-Secretase Activity Assay:

-

A commercially available β-secretase activity assay kit is used.

-

The assay is typically performed in a 96-well plate format.

-

Cell lysates (containing the BACE1 enzyme) are incubated with a specific BACE1 substrate conjugated to a fluorophore and a quencher.

-

In the presence of active BACE1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a fluorescent signal.

-

This compound at various concentrations is added to the reaction mixture to assess its inhibitory effect.

-

The fluorescence is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The rate of the reaction is calculated and compared between the treated and untreated samples to determine the percentage of inhibition.

4. Western Blot Analysis:

-

To assess the levels of amyloid precursor protein (APP) and its cleavage products (e.g., sAPPβ), western blotting is performed.

-

Equal amounts of protein from the cell lysates are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for APP, sAPPβ, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ecdysteroid Antagonist Activity Assay

This bioassay is utilized to evaluate the ability of this compound to interfere with the ecdysteroid signaling pathway in insects.

1. Cell Line and Culture:

-

The Drosophila melanogaster BII cell line, which is responsive to ecdysteroids, is used.

-

Cells are cultured in a suitable insect cell medium supplemented with fetal bovine serum.

2. Bioassay Procedure:

-

The BII cells are seeded into a 96-well microplate.

-

A suboptimal concentration of 20-hydroxyecdysone (B1671079) (20E), the active form of the insect molting hormone, is added to the wells to induce a response.

-

This compound is added to the wells at a range of concentrations in the presence of 20E.

-

Control wells include cells with no treatment, cells with 20E alone, and cells with the vehicle solvent.

-

The plates are incubated for a defined period (e.g., 3-4 days).

3. Measurement of Cell Proliferation:

-

The proliferation of the BII cells is inhibited by ecdysteroids. Antagonists will reverse this inhibition.

-

Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the activity of a constitutively expressed enzyme like alkaline phosphatase.

-

The absorbance is read using a microplate reader.

-

The antagonist activity is determined by the ability of this compound to increase cell proliferation in the presence of 20E.

Signaling Pathway and Experimental Workflow Diagrams

Caption: β-Secretase (BACE1) cleavage of APP and its inhibition by this compound.

Caption: Workflow for assessing the β-secretase inhibitory activity of this compound.

References

Unveiling the Bio-Active Potential of cis-Miyabenol C: A Technical Guide

For Immediate Release

Shanghai, China – December 2, 2025 – cis-Miyabenol C, a naturally occurring stilbenoid found in various plant species including grapevines (Vitis vinifera) and certain sedges (Carex species), is garnering significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Profile

The biological efficacy of this compound has been quantified across several key areas of interest. The following table summarizes the available quantitative data, providing a clear comparison of its potency in different biological assays.

| Biological Activity | Assay | Test System | Key Parameter | Value | Reference |

| Ecdysteroid Antagonism | Drosophila melanogaster BII Cell Bioassay | Insect Cell Line | EC50 | 19 µM | [1] |

| Hyaluronidase (B3051955) Inhibition | Not Specified | Not Specified | Activity | Strong Inhibition | [2] |

| Antioxidant Activity | Not Specified | Not Specified | Activity | Reported | [3][4] |

| Anti-inflammatory Activity | Not Specified | Not Specified | Activity | Implied in Extracts | [3] |

| Anti-Amyloid Aggregation | Not Specified | Not Specified | Activity | Implied |

Key Biological Activities and Experimental Insights

Ecdysteroid Antagonist Activity

This compound has been identified as a potent antagonist of the ecdysteroid receptor, a key regulator of insect development and molting. This activity suggests its potential as a lead compound for the development of novel insecticides.

Experimental Protocol: Drosophila melanogaster BII Cell Bioassay

This bioassay utilizes a genetically engineered Drosophila melanogaster cell line (BII) that is responsive to ecdysteroids. The protocol involves the following key steps:

-

Cell Culture: The BII cells are cultured in a suitable medium under standard insect cell culture conditions.

-

Assay Setup: Cells are seeded in microplates and exposed to a constant, low concentration of an ecdysteroid agonist (e.g., 20-hydroxyecdysone) to induce a baseline response.

-

Compound Treatment: Various concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated for a defined period to allow for receptor binding and cellular response.

-

Quantification: The cellular response, typically measured as the activity of a reporter gene (e.g., β-galactosidase), is quantified.

-

Data Analysis: The reduction in the agonist-induced response in the presence of this compound is used to determine its antagonist activity, with the EC50 value representing the concentration at which 50% of the maximal agonist response is inhibited.

Hyaluronidase Inhibition

General Experimental Protocol: Hyaluronidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of hyaluronidase and its substrate, hyaluronic acid, are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the hyaluronic acid substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration.

-

Reaction Termination: The reaction is stopped, often by the addition of an acidic solution.

-

Quantification of Undigested Substrate: The amount of remaining undigested hyaluronic acid is quantified. This can be achieved through various methods, including turbidimetric assays or colorimetric methods that measure the N-acetylglucosamine released.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value is then determined.

Antioxidant Activity

Extracts of Foeniculum vulgare (fennel), which contain this compound, have demonstrated antioxidant properties. While specific data for the pure compound is limited, its stilbenoid structure suggests inherent radical scavenging capabilities. Common methods to evaluate antioxidant activity are the DPPH and ORAC assays.

General Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.

-

Sample Preparation: this compound is dissolved to create a series of concentrations.

-

Reaction Mixture: The DPPH solution is mixed with the different concentrations of this compound.

-

Incubation: The mixture is incubated in the dark for a set period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Potential Anti-Alzheimer's Disease Activity

While direct studies on this compound are limited, its isomer, Miyabenol C, has been shown to inhibit β-secretase (BACE1) activity and reduce the generation of amyloid-β (Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease. Given the structural similarity, it is plausible that this compound may exhibit similar neuroprotective effects.

Inferred Signaling Pathway: Inhibition of Amyloidogenic Pathway

Based on the research on its isomer, this compound may act by inhibiting the enzymatic activity of β-secretase. This would lead to a decrease in the cleavage of the amyloid precursor protein (APP) into the amyloidogenic Aβ peptides.

Future Directions

The existing data on this compound highlights its potential as a multifaceted bioactive compound. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative analysis of its hyaluronidase inhibitory, antioxidant, and anti-inflammatory activities to establish precise IC50 and EC50 values.

-

In-depth studies on its effects on amyloid-β aggregation and β-secretase activity to confirm its potential as a neuroprotective agent.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its mechanisms of action at the molecular level.

-

Pharmacokinetic and toxicological studies to assess its safety and bioavailability for potential therapeutic applications.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the promising biological activities of this compound. As research progresses, a more comprehensive understanding of its therapeutic applications is anticipated.

References

An In-depth Technical Guide to cis-Miyabenol C: A Resveratrol Trimer with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer, a class of polyphenolic compounds found in various plant species, notably in grapes (Vitis vinifera) and their derivatives.[1] As an isomer of the more extensively studied Miyabenol C, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of this compound, focusing on its role as a β-secretase (BACE1) inhibitor and its potential as a modulator of other signaling pathways. This document details quantitative data, experimental protocols, and key signaling pathways associated with its biological activity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₂O₉ | --INVALID-LINK-- |

| Molecular Weight | 680.7 g/mol | --INVALID-LINK-- |

| Class | Stilbenoid, Resveratrol Trimer | [2] |

| Source | Grapes (Vitis vinifera), Caragana sinica, Foeniculum vulgare | [2] |

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound stems from its demonstrated biological activities, which include:

-

Inhibition of β-secretase (BACE1): This is the most well-documented activity, with significant implications for Alzheimer's disease.

-

Inhibition of Protein Kinase C (PKC): As a stilbenoid, it is suggested to possess PKC inhibitory activity, a pathway implicated in various cellular processes, including cell growth and differentiation.[3]

-

Antioxidant Properties: Like other resveratrol oligomers, it is expected to exhibit antioxidant effects.

Inhibition of β-Secretase (BACE1) and its Relevance to Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[4] Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase.[4] Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production.

Miyabenol C, the isomeric relative of this compound, has been shown to be a potent inhibitor of BACE1 activity.[4] Mechanistic studies reveal that Miyabenol C reduces the levels of Aβ and the soluble APPβ fragment (sAPPβ) in both cell cultures and in the brains of Alzheimer's disease model mice.[4] Importantly, this inhibition does not affect the protein levels of BACE1 itself, nor does it impact the activity of α-secretase or γ-secretase, suggesting a specific inhibitory action on BACE1's enzymatic function.[4]

The following tables summarize the dose-dependent effects of Miyabenol C on the secretion of Aβ40 and Aβ42 in N2a695 cells, a neuroblastoma cell line stably expressing human APP695.

Table 1: Effect of Miyabenol C on Aβ40 Secretion [5]

| Miyabenol C Concentration (µM) | Aβ40 Level (% of Control) |

| 0 (Control) | 100 |

| 5 | ~75% |

| 10 | ~60% |

| 20 | ~40% |

Table 2: Effect of Miyabenol C on Aβ42 Secretion [5]

| Miyabenol C Concentration (µM) | Aβ42 Level (% of Control) |

| 0 (Control) | 100 |

| 5 | ~70% |

| 10 | ~55% |

| 20 | ~35% |

Miyabenol C treatment also affects the levels of other APP processing fragments, providing further evidence of its BACE1 inhibitory activity.

Table 3: Effect of Miyabenol C on sAPPα, sAPPβ, and β-CTF Levels [5]

| Miyabenol C Concentration (µM) | sAPPα Level | sAPPβ Level | β-CTF Level |

| 0 (Control) | Baseline | Baseline | Baseline |

| 10 | Increased | Decreased | Decreased |

| 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Vitis vinifera Canes

Objective: To isolate and purify this compound from a crude extract of Vitis vinifera canes.

Materials and Equipment:

-

Dried and powdered Vitis vinifera canes

-

Solvents for extraction (e.g., ethanol (B145695)/water mixture)

-

Rotary evaporator

-

Centrifugal Partition Chromatograph (CPC)

-

HPLC system with a preparative column

-

NMR and Mass Spectrometry instrumentation for structural elucidation

Procedure:

-

Extraction:

-

Macerate the powdered grape canes with an 80% ethanol solution at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning (Optional Pre-purification):

-

Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to fractionate the compounds based on their polarity. Stilbenoids are typically enriched in the ethyl acetate fraction.

-

-

Centrifugal Partition Chromatography (CPC):

-

Select a suitable biphasic solvent system. For stilbenoids, systems like the "Arizona" solvent system (composed of heptane, ethyl acetate, methanol, and water in varying ratios) have been shown to be effective.[6] The selection of the specific solvent system (e.g., K or L from the Arizona series) is crucial for the successful separation of isomers.[6]

-

Dissolve the ethyl acetate fraction in a mixture of the upper and lower phases of the selected solvent system.

-

Inject the sample into the CPC system.

-

Elute the compounds with the mobile phase. The choice of ascending or descending mode will depend on the partition coefficient (Kd) of the target compound.

-

Collect fractions and monitor the elution profile using TLC or HPLC-UV.

-

-

Preparative HPLC:

-

Pool the fractions containing this compound based on the initial analysis.

-

Further purify the pooled fractions using a preparative HPLC system with a suitable C18 column and a water/acetonitrile or water/methanol gradient.

-

-

Structure Elucidation and Purity Assessment:

-

Confirm the structure of the purified compound as this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

-

Assess the purity of the final compound using analytical HPLC.

-

Workflow for Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Protocol 2: In Vitro β-Secretase (BACE1) Activity Assay

This protocol is adapted from the methodology used to assess the inhibitory effect of Miyabenol C on BACE1 activity.[5]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human BACE1.

Materials and Equipment:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide conjugated to a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

This compound dissolved in DMSO

-

Known BACE1 inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the BACE1 enzyme in the assay buffer.

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

Prepare serial dilutions of this compound, the positive control inhibitor, and the DMSO vehicle control in the assay buffer.

-

-

Assay Reaction:

-

To each well of the 96-well microplate, add the following in order:

-

Assay buffer

-

Test compound (this compound dilution), positive control, or vehicle control.

-

BACE1 enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the test compound and controls.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Workflow for In Vitro BACE1 Inhibition Assay

Caption: Workflow for the in vitro BACE1 inhibition assay.

Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

The primary mechanism of action of this compound in the context of Alzheimer's disease is its inhibition of BACE1, a key enzyme in the amyloidogenic processing of APP. The following diagram illustrates the two main pathways of APP processing and the inhibitory effect of this compound.

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on β-secretase (BACE1).

Future Directions

While the inhibitory effect of Miyabenol C on BACE1 is well-established, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Stereospecific Activity: Direct comparative studies are needed to determine if there are significant differences in the BACE1 inhibitory potency and other biological activities between this compound and other Miyabenol C isomers.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will be critical for its development as a therapeutic agent.

-

Protein Kinase C Inhibition: Quantitative analysis of the inhibitory effects of this compound on various PKC isoforms is required to understand its potential role in cancer and other signaling pathways.

-

Chemical Synthesis: The development of an efficient and stereoselective total synthesis of this compound is crucial to provide sufficient quantities for extensive preclinical and clinical studies.

-

In Vivo Efficacy: Further in vivo studies in various animal models of Alzheimer's disease and other relevant conditions are necessary to confirm its therapeutic efficacy and safety.

Conclusion

This compound, a resveratrol trimer found in grapes, presents a promising scaffold for the development of novel therapeutics. Its well-documented role as a β-secretase inhibitor positions it as a strong candidate for further investigation in the context of Alzheimer's disease. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate and encourage further research into this and other related natural products. The continued exploration of the biological activities and therapeutic potential of this compound holds promise for addressing unmet medical needs in neurodegenerative disorders and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Regioselective Reactions for Programmable Resveratrol Oligomer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation of polyphenolic compounds from Vitis vinifera by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Centrifugal partition chromatographic and semi - prep isolation of oligostilbenoids from grape cane extracts and characterization by LC- MS/MS, LC,Q,TQF and NMR • Publicaciones UDT [publicaciones.udt.cl]

Preliminary Studies on the Cytotoxicity of cis-Miyabenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a resveratrol (B1683913) trimer, is a natural compound with potential biological activities. While its isomer, trans-Miyabenol C, has been investigated for its effects on β-secretase activity, dedicated studies on the cytotoxicity of the cis-isomer are not extensively available in public literature. This technical guide provides a summary of the available preliminary cytotoxic data on the closely related trans-Miyabenol C, outlines detailed experimental protocols for standard cytotoxicity assays relevant to this class of compounds, and presents a generalized signaling pathway for apoptosis, a common mechanism of cytotoxicity for polyphenolic compounds. This document aims to serve as a foundational resource for researchers initiating studies on the cytotoxic potential of this compound.

Introduction

Miyabenol C is a resveratrol trimer found in certain plants, including the small-leaf grape (Vitis thunbergii var. taiwaniana)[1]. Like resveratrol, it exists as cis and trans isomers. While research has touched upon the biological activities of Miyabenol C, particularly in the context of Alzheimer's disease, specific investigations into the cytotoxicity of this compound are limited[1]. Understanding the cytotoxic profile of a compound is a critical preliminary step in drug discovery and development, particularly for assessing its potential as an anticancer agent or for identifying off-target toxicities[2]. This guide synthesizes the available information and provides standardized methodologies to facilitate further research into the cytotoxic effects of this compound.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of trans-Miyabenol C on N2a695 Cells

| Compound | Cell Line | Treatment Duration | Assay | Observations | Reference |

| trans-Miyabenol C | N2a695 | 10 hours | CCK-8 Assay | No cytotoxicity observed at 5–20µM. Dose-dependent cytotoxicity at 40–100µM. | [1][3] |

Note: N2a695 is a mouse neuroblastoma cell line stably transfected with human amyloid precursor protein (APP695).

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays that are suitable for evaluating the effects of compounds like this compound.

Cell Culture and Compound Preparation

-

Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) should be used to assess both efficacy and selectivity.

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO)[3]. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Working Solutions: Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability[4].

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and control vehicle (DMSO).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

CCK-8 (Cell Counting Kit-8) Assay

This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for the desired duration.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate cell viability relative to the control group.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Generalized Apoptotic Signaling Pathway

Many polyphenolic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Generalized intrinsic apoptosis pathway potentially induced by this compound.

Conclusion

The preliminary assessment of this compound cytotoxicity is an essential step toward understanding its therapeutic potential and toxicological profile. While direct evidence is currently sparse, the data from its trans-isomer suggests that cytotoxic effects may be observed at higher concentrations. The standardized protocols provided in this guide offer a robust framework for researchers to systematically evaluate the cytotoxic and apoptotic effects of this compound across various cell lines. Future studies should focus on generating specific IC50 values for this compound and elucidating the precise molecular pathways involved in its cytotoxic mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

cis-Miyabenol C: A Potent Phytoalexin for Therapeutic Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a resveratrol (B1683913) trimer found in various plant species, is a significant phytoalexin, exhibiting a robust defense mechanism against invading pathogens. This technical guide provides a comprehensive overview of this compound, focusing on its role as a phytoalexin, its antimicrobial properties, the intricate signaling pathways governing its production, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biology, and drug development, aiming to unlock the therapeutic potential of this promising stilbenoid.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants in response to biotic or abiotic stress. Among the diverse classes of phytoalexins, stilbenoids, particularly those derived from resveratrol, have garnered significant attention for their broad-spectrum biological activities. This compound, a trimeric stilbenoid, has been identified in various plant sources, including grapevine (Vitis vinifera) and the fruit of Foeniculum vulgare.[1][2] Its role as a phytoalexin is underscored by its induced synthesis in response to elicitors and its potent antimicrobial effects. This guide delves into the technical aspects of this compound, providing a detailed examination of its biological functions and the methodologies to investigate them.

Quantitative Antimicrobial Activity

This compound has demonstrated significant antifungal activity. While comprehensive data on its minimum inhibitory concentrations (MICs) against a wide array of pathogens are still emerging, its efficacy against certain plant pathogens has been established.

Table 1: Antifungal Activity of Miyabenol C

| Pathogen | Assay Type | Effective Concentration | Reference |

| Plasmopara viticola (Downy Mildew) | in vitro | ED50: 40 µM | [3] |

Further research is required to establish a broader antimicrobial profile of pure this compound against a panel of clinically relevant bacteria and fungi.

Biosynthesis and Regulation

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid pathway, which is responsible for the production of a multitude of secondary metabolites in plants.

Biosynthesis Pathway

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into p-Coumaroyl-CoA, a key intermediate. The pivotal step in stilbenoid synthesis is the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme stilbene (B7821643) synthase (STS), to produce the monomeric unit, resveratrol. The formation of the trimer, this compound, is believed to occur through the oxidative coupling of three resveratrol units, a reaction likely mediated by peroxidase enzymes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Advanced Knowledge of Three Important Classes of Grape Phenolics: Anthocyanins, Stilbenes and Flavonols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grapevine Cane Extracts: Raw Plant Material, Extraction Methods, Quantification, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction of cis-Miyabenol C from Grapevines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-Miyabenol C, a resveratrol (B1683913) trimer, has garnered significant interest within the scientific community for its potential therapeutic properties. Notably, it has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme critically involved in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3] This document provides a detailed protocol for the extraction and isolation of this compound from grapevine materials, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are compiled from various studies on stilbenoid extraction from Vitis species.[2][4][5]

Data Presentation

While specific yield data for this compound can vary significantly based on the grapevine species, cultivar, geographical origin, and the specific plant part used, the following table summarizes typical stilbene (B7821643) content found in a standardized grapevine shoot extract as a reference.

| Compound | Percentage in Standardized Grapevine Shoot Extract (Vineatrol 30) |

| trans-Resveratrol | 7.7% |

| trans-ε-Viniferin | 14.6% |

| Other Oligomeric Stilbenes | Present in a complex mixture |

| Data sourced from a study on a standardized ethanolic extract of grapevine shoots.[4] |

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from grapevine raw material.

1. Plant Material and Pre-treatment:

-

Source: Dried stems and leaves of grapevine species known to contain Miyabenol C, such as Vitis vinifera L. Pinot Noir (grape canes) or Vitis thunbergii var. taiwaniana (stems and leaves), are suitable starting materials.[1][2][5]

-

Preparation: The plant material should be thoroughly dried to a constant weight and coarsely powdered to increase the surface area for efficient extraction.

2. Initial Extraction:

-

Solvent System: A solution of 60-80% aqueous ethanol (B145695) is recommended for the initial extraction.[2][6][7][8]

-

Procedure:

-

Combine the powdered grapevine material with the 60% aqueous ethanol solution in a ratio of approximately 1:5 to 1:10 (w/v). For example, use 10 liters of solvent for every 1 kg of dried plant material.[2]

-

Perform a hot reflux extraction for a minimum of 2.5 hours.[2] For enhanced efficiency, this step can be repeated twice with fresh solvent.

-

After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.

-

3. Preliminary Purification: Column Chromatography

-

Stationary Phase: Diaion HP-20 resin is an effective adsorbent for the initial fractionation of the crude extract.[2]

-

Procedure:

-

Load the concentrated aqueous extract onto a pre-equilibrated Diaion HP-20 column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the stilbenoid-containing fractions with a stepwise gradient of methanol (B129727) or ethanol in water. The specific gradient will need to be optimized, but a common approach is to increase the alcohol concentration in steps (e.g., 20%, 40%, 60%, 80%, 100%).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

4. Further Purification: Advanced Chromatographic Techniques

For obtaining high-purity this compound, further chromatographic steps are necessary.

-

High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly useful for separating complex mixtures of natural products.[4]

-

Silica (B1680970) Gel Column Chromatography: Fractions enriched with this compound can be further purified on a silica gel column, eluting with a solvent system such as a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to achieve high purity.[4]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.[4]

-

Detection: UV detection at 280 nm is suitable for stilbenoids.[4]

-

5. Compound Identification and Characterization:

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight.

Visualizations

Experimental Workflow for this compound Extraction

A schematic overview of the extraction and purification process for this compound from grapevine material.

Signaling Pathway: Inhibition of β-Secretase by this compound

Mechanism of action of this compound in inhibiting the amyloidogenic pathway through the inhibition of β-secretase (BACE1).

References

- 1. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oligostilbenoids in Vitis vinifera L. Pinot Noir grape cane extract: Isolation, characterization, in vitro antioxidant capacity and anti-proliferative effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. all4nutra.com [all4nutra.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for cis-Miyabenol C in β-Secretase (BACE1) Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1] The production of Aβ is initiated by the enzymatic activity of β-secretase (BACE1), which cleaves the amyloid precursor protein (APP).[1][2][3] Consequently, inhibiting BACE1 is a primary therapeutic strategy for the treatment of AD.[1][3] Natural compounds are a promising source for the discovery of novel BACE1 inhibitors.[3][4] Miyabenol C, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of BACE1 activity, reducing Aβ generation in both in vitro and in vivo models.[1][5][6][7] These application notes provide detailed protocols for utilizing cis-Miyabenol C in β-secretase activity assays.

Data Presentation

Table 1: Summary of Experimental Findings on the Inhibitory Effect of Miyabenol C on β-Secretase Activity

| Experimental System | Cell Line | Treatment | Key Findings | Reference |

| Cell-Based β-Secretase Activity Assay | N2aWT and SH-SY5Y cells | 10 µM Miyabenol C for 10 hours | Miyabenol C significantly inhibited β-secretase activity. | [6][7][8] |

| In Vitro BACE1 Activity Assay | Purified BACE1 enzyme and substrate | Various concentrations of Miyabenol C incubated for 2 hours at 37°C | Miyabenol C markedly inhibited BACE1 activity, with effects comparable to a known β-secretase inhibitor II. | [5][6][7] |

| Analysis of APP Processing | N2a695 cells | Various concentrations of Miyabenol C for 10 hours | Dose-dependent decrease in secreted sAPPβ and cellular APP β-CTF levels, indicating inhibition of β-cleavage of APP. | [5][7] |

| Specificity of Inhibition | SY5Y cells | 10 µM Miyabenol C for 10 hours | Did not affect the activity of TACE (a major α-secretase), suggesting specificity for β-secretase. | [5][6][7] |

Signaling Pathway

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound on BACE1.

Experimental Protocols

In Vitro Fluorometric BACE1 Activity Assay